Solubility profile of 1-(3-(2-Bromophenyl)propyl)pyrrolidine in organic solvents
Solubility profile of 1-(3-(2-Bromophenyl)propyl)pyrrolidine in organic solvents
The following technical guide details the solubility profile of 1-(3-(2-Bromophenyl)propyl)pyrrolidine, structured for researchers and drug development professionals.
[1]
CAS Number: 1704065-16-6 Molecular Formula: C₁₃H₁₈BrN Molecular Weight: 268.20 g/mol [1]
Executive Summary
1-(3-(2-Bromophenyl)propyl)pyrrolidine is a tertiary amine intermediate characterized by a lipophilic bromophenylpropyl backbone and a polarizable pyrrolidine ring.[1] Its solubility behavior is governed by the interplay between the hydrophobic aryl-alkyl chain and the basic nitrogen center.
This guide provides a definitive solubility profile based on physicochemical principles and structural analogs. It establishes the compound's behavior in organic solvents, the critical impact of pH on aqueous solubility, and validated protocols for experimental determination.
Physicochemical Basis of Solubility
Understanding the molecular architecture is a prerequisite for predicting solvent interactions.
Structural Analysis[1]
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Lipophilic Domain: The 2-bromophenyl group and the propyl linker contribute significantly to the non-polar surface area, driving solubility in chlorinated and aromatic solvents.
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Hydrophilic/Basic Domain: The pyrrolidine nitrogen is a hydrogen bond acceptor but lacks hydrogen bond donors. This renders the free base insoluble in water but highly soluble in acidic aqueous media due to protonation.
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pKa Estimation: Based on structural analogs (e.g., N-alkylpyrrolidines), the pKa of the conjugate acid is estimated at 9.5 – 10.2 .
Predicted Hansen Solubility Parameters (HSP)
The solubility can be modeled using the "Like Dissolves Like" principle via HSP
| Parameter | Estimated Value (MPa | Significance |
| Dispersion ( | ~17.5 | High affinity for aromatic solvents (Toluene).[1] |
| Polarity ( | ~4.0 | Moderate polarity due to the C-N and C-Br bonds.[1] |
| H-Bonding ( | ~5.5 | Low H-bonding capacity (acceptor only).[1] |
| Total ( | ~19.0 | Matches well with DCM ( |
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility for the free base form of the compound.
High Solubility Solvents (Preferred for Synthesis/Processing)
These solvents are recommended for reaction media and initial dissolution.
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Dichloromethane (DCM) & Chloroform: Excellent solubility (>100 mg/mL). The high dispersion forces of chlorinated solvents interact favorably with the bromophenyl ring.
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Tetrahydrofuran (THF): Excellent solubility. The ether oxygen interacts with the positive potential of the specific carbons, while the non-polar backbone accommodates the alkyl chain.
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Ethyl Acetate: Good solubility. Useful for extraction from basic aqueous layers.
Moderate to High Solubility (Polar Protic)
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Methanol & Ethanol: Soluble. While the compound cannot donate H-bonds, the alcohol hydroxyls can donate to the pyrrolidine nitrogen. Note: Solubility may decrease at very low temperatures, making these suitable for recrystallization of salts.
Conditional Solubility (pH Dependent)
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Water:
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pH > 11 (Free Base):Insoluble (< 0.1 mg/mL). The hydrophobic effect dominates.
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pH < 4 (Salt Form):Highly Soluble (> 50 mg/mL). Protonation of the nitrogen creates a cationic surfactant-like structure, fully solvated by water.
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Low Solubility (Anti-Solvents)
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n-Hexane / Heptane: Moderate to Low.[1] While the alkyl chain is compatible, the polarity of the amine/bromide functionality often leads to oiling out or precipitation, especially at low temperatures.
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Diethyl Ether: Moderate. Often used to precipitate the hydrochloride salt from a more polar solution.
Solvation Mechanism & Thermodynamics[1]
The dissolution process involves the disruption of the crystal lattice (or liquid intermolecular forces) and the formation of a solvation shell.
Figure 1: Thermodynamic cycle of solvation for 1-(3-(2-Bromophenyl)propyl)pyrrolidine.
Experimental Protocol: Solubility Determination
As specific quantitative data for this intermediate may vary by batch (purity/polymorph), the following self-validating protocol is the gold standard for determination.
Shake-Flask Method (Standard OECD 105)[1]
Objective: Determine saturation solubility at 25°C.
Reagents:
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Test Compound: 1-(3-(2-Bromophenyl)propyl)pyrrolidine (>98% purity).[1]
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Solvents: HPLC Grade (DCM, MeOH, Water pH 7.4, Toluene).
Workflow:
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Preparation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a glass vial.
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Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 100 rpm).
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Clarification: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
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Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.
Figure 2: Step-by-step workflow for saturation solubility determination.
Applications in Synthesis & Purification[2]
Salt Formation Strategy
To isolate the compound from organic reaction mixtures:
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Dissolve the crude free base in Diethyl Ether or Ethyl Acetate .
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Slowly add HCl in Dioxane or Ethanol .
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The hydrochloride salt will precipitate due to its insolubility in non-polar ethers.
Liquid-Liquid Extraction (Work-up)
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Acidic Phase: The compound partitions into the aqueous layer (pH < 4). Impurities (non-basic) remain in the organic layer.
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Basification: Adjust aqueous layer to pH > 12 using NaOH.
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Extraction: Extract the free base into DCM or TBME (Tert-butyl methyl ether).[1]
References
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OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]
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PubChem Database. (n.d.). Compound Summary for CAS 1704065-16-6. National Center for Biotechnology Information. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
